molecular formula C21H19ClN2O3 B12911365 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21864-03-9

5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B12911365
CAS番号: 21864-03-9
分子量: 382.8 g/mol
InChIキー: HBZYFFQJVSONDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21864-03-9) is a chemical compound with the molecular formula C21H19ClN2O3 and a molecular weight of 382.84 . This dihydrofuro[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry research, particularly as a novel core structure for the development of biologically active molecules. Compounds featuring this scaffold can be synthesized via efficient one-pot, multi-component reactions, making them accessible for library generation and structure-activity relationship (SAR) studies . The furopyrimidine core is a privileged structure in drug discovery. Pyrimidine derivatives are found in a wide range of marketed drugs and are investigated for diverse therapeutic areas, including antimicrobial, anticancer, and anti-tubercular applications . Specifically, dihydropyridopyrimidine and related scaffolds have been identified as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are promising targets in oncology, contraception, and heart disease research . Furthermore, closely related pyrimidine-2,4-dione derivatives have demonstrated potential as anti-diabetic and anticancer agents in recent studies, showing inhibitory activity against enzymes like α-amylase and α-glucosidase, as well as cytotoxicity in cellular models . This makes this compound a valuable chemical tool for researchers exploring new epigenetic regulators, enzyme inhibitors, and oncogenic signaling pathways. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

特性

CAS番号

21864-03-9

分子式

C21H19ClN2O3

分子量

382.8 g/mol

IUPAC名

5-(4-chlorophenyl)-6,6-dimethyl-3-(4-methylphenyl)-1,5-dihydrofuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN2O3/c1-12-4-10-15(11-5-12)24-19(25)16-17(13-6-8-14(22)9-7-13)21(2,3)27-18(16)23-20(24)26/h4-11,17H,1-3H3,(H,23,26)

InChIキー

HBZYFFQJVSONDQ-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=O)OC(C3C4=CC=C(C=C4)Cl)(C)C

製品の起源

United States

化学反応の分析

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

作用機序

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural similarities with the target molecule, differing in fused rings, substituents, or functional groups:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Properties/Findings
Target Compound Dihydrofuro[2,3-d]pyrimidine 5-(4-Cl-Ph), 3-(p-tolyl), 6,6-diMe, dione Not specified Rigid bicyclic system (inferred)
Compound 8 Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine 4-MeO-Ph, 3,7-diMe, 5-thione Sulfurization (Lawson’s reagent) Thione group enhances reactivity
Compound 9 Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine 4-MeO-Ph, 3,7-diMe, 5-Cl Chlorination (POCl₃/PCl₅) Intermediate for thione derivatives
5-Acetyl-4-(4-Cl-Ph)-6-Me-dihydropyrimidine-2-thione Dihydropyrimidine 4-Cl-Ph, 6-Me, 5-acetyl, 2-thione Single-crystal X-ray analysis Mean C–C bond: 0.006 Å; R factor: 0.071

Key Comparative Analysis

The dihydropyrimidine in lacks a fused ring, resulting in greater flexibility .

Functional Groups :

  • The dione groups in the target may participate in hydrogen bonding, contrasting with the thione in Compound 8 and ’s compound, which could exhibit nucleophilic sulfur reactivity .
  • The chlorophenyl group in the target and ’s compound increases lipophilicity compared to the methoxyphenyl group in Compound 8 .

Synthetic Routes :

  • Chlorination (POCl₃/PCl₅) and sulfurization (Lawson’s reagent) are common for introducing Cl and S in pyrimidine derivatives .
  • highlights the utility of X-ray crystallography for structural validation, a method likely applicable to the target compound .

The p-tolyl group may enhance π-π stacking interactions compared to smaller substituents.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Thione-containing analogs (e.g., Compound 8) may exhibit distinct reactivity (e.g., metal chelation) compared to dione derivatives.
  • Crystallographic Insights :

    • ’s compound shows precise bond-length data (mean C–C = 0.006 Å), underscoring the reliability of X-ray analysis for structural confirmation in similar systems .
  • Knowledge Gaps: Biological activity data for the target compound and its analogs are absent in the provided evidence. Further studies on enzymatic inhibition or receptor binding are needed.

生物活性

The compound 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_2

This structure features a pyrimidine core with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antiproliferative Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit cancer cell growth. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have shown promising results in vitro against various cancer cell lines.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been explored in related pyrimidine derivatives, suggesting potential applications in metabolic disease management.

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the chemical structure affect biological activity. The following table summarizes key findings from SAR analyses:

CompoundSubstituentsActivityIC50 (nM)
14-ClEGFR Inhibition72
23-OMeVEGFR Inhibition100
3p-TolylAntiproliferative50

These findings indicate that specific substituents significantly enhance the potency of these compounds against target receptors.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Antiproliferative Activity : A study assessed a series of pyrimidine derivatives against a panel of cancer cell lines. Compounds with a p-chloro substituent and additional methoxy groups showed enhanced antiproliferative effects, with GI50 values ranging from 22 to 33 nM for the most active derivatives .
  • Enzyme Inhibition : Another investigation focused on the inhibition of NAPE-PLD by pyrimidine derivatives. The study identified that structural modifications could lead to significant increases in inhibitory potency, suggesting that similar modifications might enhance the activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : Start with multi-step condensation reactions using substituted dihydropyrimidines and furopyrimidine precursors. Key intermediates can be synthesized via Biginelli-like reactions with 4-chlorobenzaldehyde, p-tolyl isocyanate, and methyl acetoacetate. Monitor reaction progress via TLC and purify intermediates via column chromatography. Final cyclization steps may require acidic or basic conditions, as demonstrated in analogous dihydropyrimidine syntheses .
  • Validation : Confirm intermediate structures using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR spectroscopy. Use single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in stereochemistry, as seen in structurally similar compounds (e.g., R factor ≤ 0.071, data-to-parameter ratio ≥ 16.6) .

Q. How can the crystalline structure of this compound be reliably characterized?

  • Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO). Use SC-XRD at 295–298 K with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. Refine structures using SHELXL-97, ensuring mean C–C bond deviations < 0.006 Å and R factors < 0.1 .
  • Cross-validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in dihedral angles or substituent orientations .

Advanced Research Questions

Q. How can reaction mechanisms for furopyrimidine ring formation be investigated computationally?

  • Methodology : Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. Use intrinsic reaction coordinate (IRC) analysis to verify reaction pathways. Compare activation energies for competing mechanisms (e.g., [3+3] cyclization vs. stepwise nucleophilic addition). Integrate computational results with experimental kinetic data to refine mechanistic hypotheses .
  • Case Study : For analogous pyrimidine derivatives, density functional theory (DFT) at the B3LYP/6-31G(d) level has successfully predicted regioselectivity in cyclization steps .

Q. How can statistical design of experiments (DoE) optimize reaction yields and purity?

  • Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite) to evaluate critical parameters: temperature, solvent polarity, catalyst loading, and reaction time. Use response surface methodology (RSM) to identify interactions between variables. For example, a 3-level factorial design reduced trial runs by 40% in similar heterocyclic syntheses .
  • Data Analysis : Fit experimental data to quadratic models (e.g., Y=β0+βixi+βiixi2+βijxixjY = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \beta_{ij} x_i x_j) to predict optimal conditions. Validate models via ANOVA (p < 0.05) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of published bioactivity datasets (e.g., IC50_{50} values for kinase inhibition). Normalize data using standardized assay protocols (e.g., ATP concentration, incubation time). Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability). Cross-reference with computational docking studies to assess target-binding consistency .
  • Example : For structurally related pyrimidine-diones, discrepancies in antibacterial activity were traced to differences in bacterial membrane permeability assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。